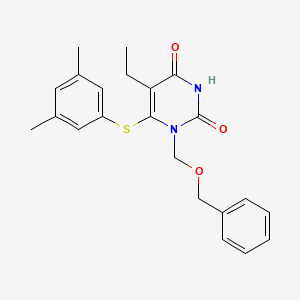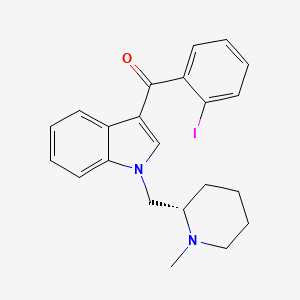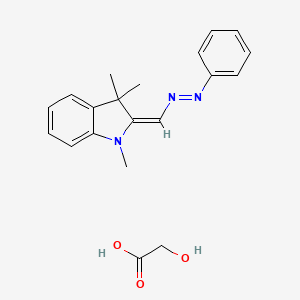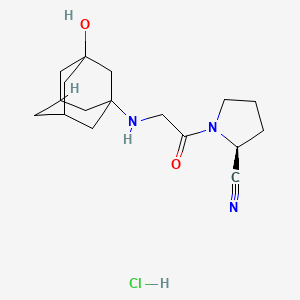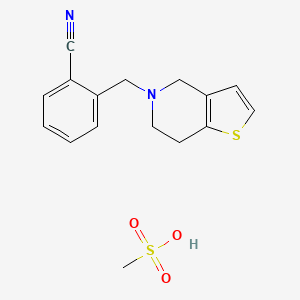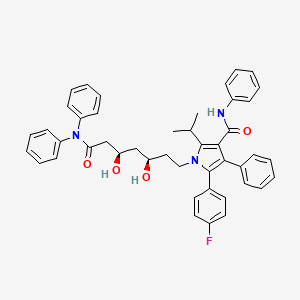
1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, fluorophenyl, and pyrrole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrole core, followed by the introduction of the fluorophenyl and isopropyl groups. The final steps involve the addition of the diphenylamino and dihydroxyheptyl groups under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups can produce diols.
科学的研究の応用
1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
- 4-bromophenyl 4-bromobenzoate
- Tertiary butyl esters
Uniqueness
Compared to similar compounds, 1-((3R,5R)-7-(diphenylamino)-3,5-dihydroxy-7-oxoheptyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide stands out due to its complex structure and the presence of multiple functional groups
特性
分子式 |
C45H44FN3O4 |
|---|---|
分子量 |
709.8 g/mol |
IUPAC名 |
1-[(3R,5R)-3,5-dihydroxy-7-oxo-7-(N-phenylanilino)heptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C45H44FN3O4/c1-31(2)43-42(45(53)47-35-17-9-4-10-18-35)41(32-15-7-3-8-16-32)44(33-23-25-34(46)26-24-33)48(43)28-27-38(50)29-39(51)30-40(52)49(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-26,31,38-39,50-51H,27-30H2,1-2H3,(H,47,53)/t38-,39-/m1/s1 |
InChIキー |
ZNDMQPOHVJZVMB-LJEWAXOPSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


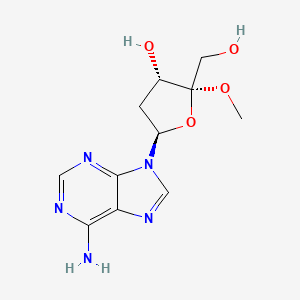

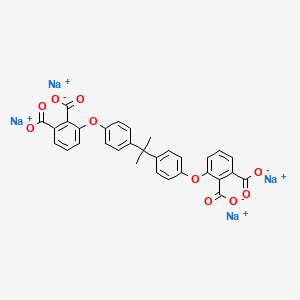
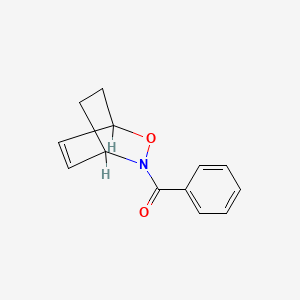
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)


